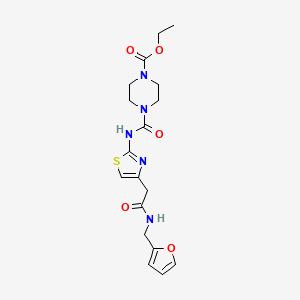
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves the use of a thiazole moiety . For instance, a recent study reported the synthesis of a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues by utilizing a three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biological Activities
Research on compounds structurally related to Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate has shown potential in antimicrobial and biological activities. For instance, derivatives containing penicillanic acid or cephalosporanic acid moieties have demonstrated antimicrobial, antilipase, and antiurease activities. Some compounds were found to possess good to moderate antimicrobial activity against various test microorganisms, with specific compounds exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, azole derivatives obtained from furan-2-carbohydrazide have displayed antimicrobial activities against tested microorganisms, highlighting the versatility of these compounds in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Analytical and Spectral Studies
The analytical and spectral studies of furan ring-containing organic ligands have provided insights into their chelating properties and antimicrobial activity. Transition metal complexes of such ligands have been prepared and characterized, showing varying degrees of inhibition on the growth of bacteria. This research underscores the significance of furan ring-containing compounds in developing new materials with potential applications in antimicrobial treatments (Patel, 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a specific compound demonstrated promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, marking a significant step forward in the search for new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Synthesis and Characterization
The synthesis and characterization of furan ring-containing compounds have led to the development of molecules with significant antimicrobial properties. The systematic design, synthesis, and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition further illustrate the therapeutic potential of these compounds in treating tuberculosis and possibly other bacterial infections (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Eigenschaften
IUPAC Name |
ethyl 4-[[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-2-27-18(26)23-7-5-22(6-8-23)17(25)21-16-20-13(12-29-16)10-15(24)19-11-14-4-3-9-28-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOPYBGBNBIRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

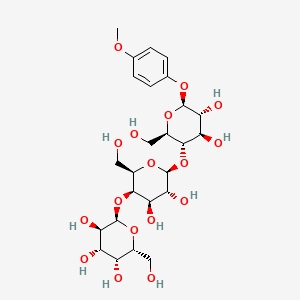
![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)
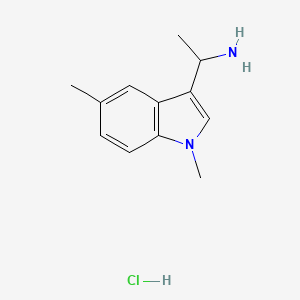

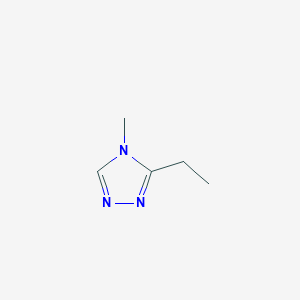
![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)
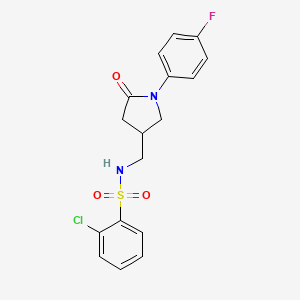
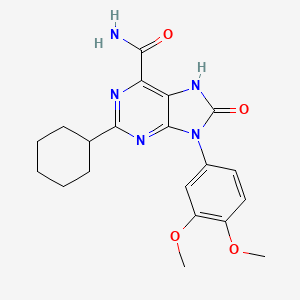
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)

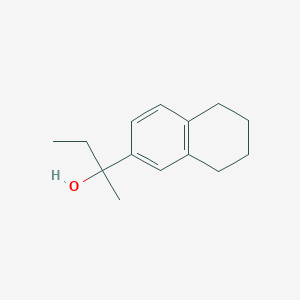

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)